Nitinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Shape Memory Effect Research

- Understanding the mechanism: Researchers are exploring the fundamental mechanisms behind the SME in Nitinol at the atomic level. This involves studying the crystallographic structure changes during the transformation process and how they influence the material's behavior . This knowledge can help in designing and optimizing Nitinol alloys for specific applications.

- Tailoring properties for specific needs: Research is ongoing to tailor the SME properties of Nitinol by varying its composition, processing methods, and heat treatment. This allows scientists to create Nitinol alloys with specific transition temperatures and recovery stresses suitable for different research applications .

Superelasticity Research

- Biomechanics: Nitinol's superelasticity, allowing it to undergo large deformations without permanent plastic deformation, makes it ideal for studying the biomechanics of tissues and organs. Researchers use Nitinol stents and implants to model the forces and deformations experienced by various biological structures . This helps understand the mechanics of various biological processes and develop improved medical devices.

- Microrobots: Researchers are exploring the use of Nitinol in the development of microrobots due to its ability to perform complex movements under external stimuli like temperature changes. This opens up possibilities for targeted drug delivery, minimally invasive surgeries, and microfluidic applications .

Other Research Applications

Nitinol's unique properties also have potential applications in various other scientific research fields, including:

- Aerospace engineering: Nitinol's shape memory and superelasticity can be used in deployable structures, self-repairing components, and vibration damping systems for spacecraft .

- Energy harvesting: Researchers are exploring the potential of Nitinol to convert thermal energy into mechanical work due to its unique thermomechanical properties . This could lead to the development of novel energy harvesting technologies.

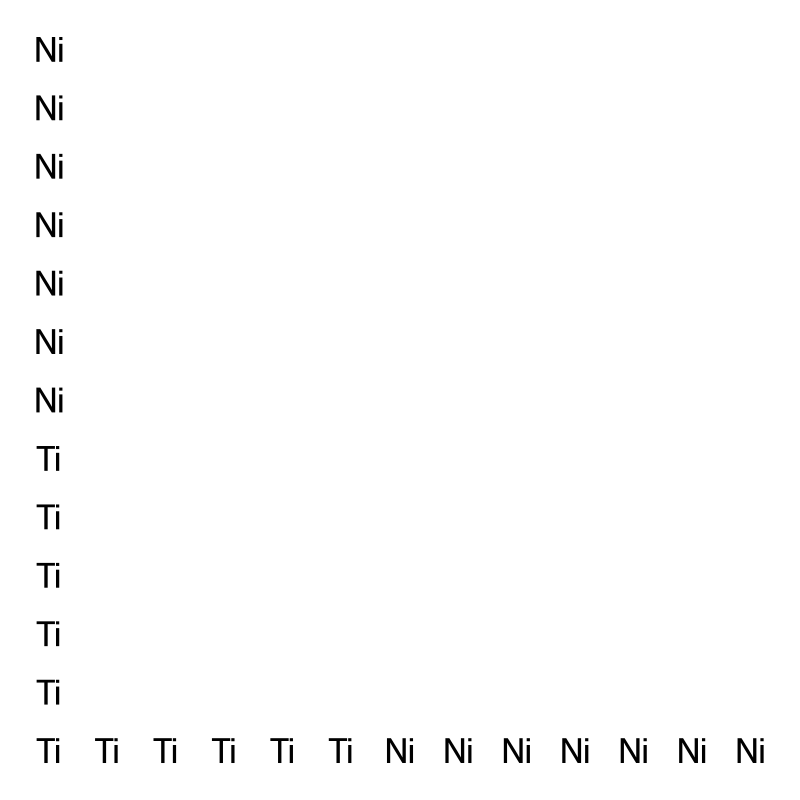

Nitinol is a nickel-titanium alloy known for its unique properties, particularly its shape memory effect and superelasticity. The name "Nitinol" is derived from its composition (Nickel Titanium) and the location of its discovery at the Naval Ordnance Laboratory. This alloy can return to a predetermined shape when heated above a certain temperature, making it highly useful in various applications, especially in the medical field. Nitinol typically exhibits two distinct phases: the austenitic phase, which is stable at higher temperatures, and the martensitic phase, which occurs at lower temperatures. The transformation between these phases is responsible for its remarkable mechanical properties .

The shape memory and superelastic properties of nitinol stem from the reversible transformation between its austenite and martensite phases. When deformed in the martensitic phase, the crystal structure changes, but the atomic bonds are not broken. Upon heating, the material undergoes a reverse transformation, regaining its original shape due to the inherent "memory" of the crystal structure.

In superelastic behavior, the applied stress induces the formation of martensite within the austenitic phase. When the stress is removed, the material reverts to its original austenitic state, recovering its shape.

- Nickel allergy: A small percentage of individuals may experience allergic reactions to nickel present in nitinol.

- Shape memory failure: Under extreme conditions, nitinol's shape memory function can potentially fail, leading to device malfunction.

This reaction is exothermic, meaning it releases heat, which can facilitate the formation of the alloy. Additionally, Nitinol can undergo various surface modifications through

Nitinol exhibits significant biological activity, particularly in biomedical applications. Its biocompatibility is attributed to its corrosion resistance and ability to form a stable oxide layer in physiological environments. Studies have shown that Nitinol supports cell adhesion and proliferation, making it suitable for implants and surgical instruments. Furthermore, surface modifications, such as coating with hydroxyapatite or chitosan, can enhance its biological performance by promoting better integration with bone tissue

Several methods are employed to synthesize Nitinol: Each method has its advantages and limitations regarding purity, microstructure, and mechanical properties.

Nitinol's unique properties make it suitable for various applications:

- Medical Devices: Used in stents, guidewires, and surgical tools due to its shape memory effect.

- Robotics: Acts as actuators in robotic systems where precise movement is required.

- Aerospace: Utilized in components that benefit from lightweight materials with high strength.

- Consumer Products: Found in eyeglass frames and other items requiring flexibility and durability .

Research has focused on understanding how Nitinol interacts with biological systems and other materials. Studies indicate that Nitinol's surface characteristics can significantly influence its interactions with cells and tissues. For instance, modifications such as coating with bioactive materials improve osseointegration in bone implants. Additionally, investigations into the corrosion behavior of Nitinol in physiological environments reveal insights into its long-term stability as an implant material

Nitinol stands out due to its combination of shape memory effect and superelasticity at body temperature ranges, which is not typically found in other alloys .Compound Composition Key Properties Unique Features Titanium Alloy Titanium + other metals High strength-to-weight ratio Excellent corrosion resistance Shape Memory Alloys Varies (e.g., Copper-Zinc) Shape memory effect Different transformation temperatures Stainless Steel Iron + Chromium Corrosion resistance Not a shape memory material Cobalt-Chromium Alloy Cobalt + Chromium Biocompatibility Used in dental applications

Austenite Phase: Structure and Properties

The austenite phase represents the high-temperature, thermodynamically stable crystalline form of nitinol [5] [6]. This phase exhibits a body-centered cubic (B2) crystal structure, characterized by an ordered arrangement where nickel and titanium atoms occupy specific lattice positions [7] [8]. The B2 structure follows the cesium chloride prototype with space group Pm3̄m (space group number 221), where atoms are positioned at the corners and center of the cubic unit cell [9] [10].

Structural Characteristics

The austenitic B2 structure demonstrates remarkable structural stability at elevated temperatures, with nickel and titanium atoms arranged in an interpenetrating simple cubic lattice [11] [12]. Recent theoretical investigations have revealed that the idealized B2 structure exhibits phonon instabilities, suggesting that the actual austenitic structure involves finite atomic displacements from ideal B2 sites while maintaining average B2 symmetry [13] [14]. These atomic displacements can reach up to 22% of the B2 lattice parameter, providing stability to the phonon spectrum [15].

Physical and Mechanical Properties

The austenite phase exhibits superior mechanical strength and hardness compared to the martensitic phase [16] [17]. Key properties of the austenitic phase include significantly higher yield strength ranging from 195 to 690 megapascals and elastic modulus values between 75 and 83 gigapascals [18] [19]. The austenite phase demonstrates excellent superelastic behavior, capable of recovering up to 8% strain upon stress removal [20] [21].

| Property | Austenite Phase Value | Units |

|---|---|---|

| Elastic Modulus | 75-83 | Gigapascals |

| Yield Strength | 195-690 | Megapascals |

| Thermal Conductivity | 0.18 | Watts per centimeter per Kelvin |

| Electrical Resistivity | 82×10⁻⁶ | Ohm-centimeters |

| Coefficient of Thermal Expansion | 11×10⁻⁶ | Per degree Celsius |

| Magnetic Susceptibility | 3.7×10⁻⁶ | Electromagnetic units per gram |

The austenite phase maintains structural integrity and demonstrates robust mechanical performance across its temperature stability range [22] [23]. The crystalline structure enables efficient stress transfer and provides the foundation for the superelastic response characteristic of nitinol alloys [24] [25].

Martensite Phase: Structure and Properties

The martensite phase constitutes the low-temperature crystalline form of nitinol, characterized by a monoclinic crystal structure designated as B19′ [26] [27]. This phase emerges through a diffusionless, displacive transformation from the parent austenite phase and exhibits distinctly different mechanical and physical properties [28] [29].

Structural Configuration

The martensitic B19′ structure displays a complex monoclinic unit cell with significantly different lattice parameters compared to the cubic austenite phase [30] [31]. The transformation involves coordinated atomic movements that result in a shear and shuffle mechanism, creating the characteristic monoclinic distortion [32] [33]. The martensite phase accommodates transformation strains through twinning arrangements that maintain overall crystallographic compatibility [34] [35].

Atomic arrangements in the martensite phase involve specific displacement patterns that preserve the overall stoichiometry while enabling substantial shape changes [36] [37]. The monoclinic structure permits easy deformation under relatively low applied stresses, making the martensite phase significantly more compliant than its austenitic counterpart [38] [39].

Mechanical and Physical Characteristics

The martensite phase exhibits markedly different mechanical properties compared to austenite, demonstrating lower strength and increased deformability [40]. The yield strength of martensite typically ranges from 70 to 140 megapascals, substantially lower than austenite values. The elastic modulus of the martensitic phase falls between 28 and 40 gigapascals, representing approximately one-third of the austenitic modulus.

| Property | Martensite Phase Value | Units |

|---|---|---|

| Elastic Modulus | 28-40 | Gigapascals |

| Yield Strength | 70-140 | Megapascals |

| Deformation Stress | 10,000-20,000 | Pounds per square inch |

| Thermal Conductivity | 0.086 | Watts per centimeter per Kelvin |

| Electrical Resistivity | 76×10⁻⁶ | Ohm-centimeters |

| Coefficient of Thermal Expansion | 6.6×10⁻⁶ | Per degree Celsius |

The martensite phase demonstrates exceptional capacity for strain accommodation, permitting up to 8% recoverable deformation without permanent damage to the crystal structure. This remarkable deformation capability stems from the twinned martensitic microstructure that can undergo detwinning under applied stress.

Transformation Temperature Parameters (As, Af, Ms, Mf, Md)

The phase transformation behavior of nitinol is characterized by specific temperature parameters that define the onset and completion of austenite-martensite transitions. These critical temperatures govern the functional properties and determine the operational temperature ranges for nitinol applications.

Temperature Parameter Definitions

The transformation temperatures are precisely defined based on the direction of phase change and the extent of transformation completion. Austenite start temperature (As) represents the temperature at which martensite begins converting to austenite during heating. Austenite finish temperature (Af) indicates the temperature at which the martensite-to-austenite transformation reaches completion.

Martensite start temperature (Ms) defines the temperature at which austenite begins transforming to martensite during cooling. Martensite finish temperature (Mf) represents the temperature at which the austenite-to-martensite transformation is completed. The martensite difficult temperature (Md) represents the maximum temperature above which stress-induced martensite formation becomes extremely difficult.

Temperature Ranges and Variations

Transformation temperatures in binary nitinol alloys can be adjusted across a wide range through compositional modifications and thermomechanical processing. Typical transformation temperature ranges span from below -100 degrees Celsius to above +100 degrees Celsius, depending on alloy composition and processing history.

| Temperature Parameter | Typical Range | Definition |

|---|---|---|

| Austenite Start (As) | -50 to +80°C | Martensite begins converting to austenite |

| Austenite Finish (Af) | -30 to +100°C | Martensite to austenite transformation complete |

| Martensite Start (Ms) | -80 to +60°C | Austenite begins converting to martensite |

| Martensite Finish (Mf) | -100 to +40°C | Austenite to martensite transformation complete |

| Martensite Difficult (Md) | +50 to +150°C | Maximum temperature for stress-induced martensite |

The transformation temperatures exhibit sensitivity to alloy composition, with nickel content playing a particularly crucial role. Increased nickel concentration generally decreases transformation temperatures, while titanium-rich compositions tend to elevate these critical values.

Thermal Hysteresis Phenomena

Thermal hysteresis represents a fundamental characteristic of nitinol alloys, manifesting as a temperature difference between heating and cooling transformation sequences. This phenomenon results from the thermodynamic and kinetic factors governing the martensitic transformation process.

Hysteresis Mechanism and Origin

The thermal hysteresis arises from the energy barriers associated with nucleation and growth processes during phase transformation. During cooling, austenite transforms to martensite at temperatures lower than the reverse transformation during heating, creating a characteristic temperature lag. This hysteresis behavior reflects the non-equilibrium nature of the martensitic transformation and the influence of interfacial energies.

The hysteresis width typically measures the temperature difference between 50% transformation points during heating and cooling cycles. For binary nitinol alloys, hysteresis values commonly range from 25 to 50 degrees Celsius, though this parameter can be significantly modified through alloying additions and processing treatments.

Factors Influencing Hysteresis

Several factors contribute to the magnitude and characteristics of thermal hysteresis in nitinol alloys. Alloy composition exerts primary influence, with ternary additions such as copper reducing hysteresis to 10-15 degrees Celsius, while niobium additions can expand hysteresis beyond 100 degrees Celsius. Thermomechanical processing, including cold working and heat treatment, produces measurable but less dramatic effects on hysteresis behavior.

| Alloy System | Hysteresis Range | Modification Effect |

|---|---|---|

| Binary Nitinol | 25-50°C | Baseline hysteresis |

| Copper-Modified | 10-15°C | Reduced hysteresis |

| Niobium-Modified | >100°C | Expanded hysteresis |

| Iron-Modified | 30-60°C | Moderate modification |

The overall transformation temperature span, defined as the difference between austenite finish and martensite finish temperatures, typically ranges from 40 to 70 degrees Celsius. This parameter proves crucial for applications requiring complete transformation in both heating and cooling directions.

Martensitic Transformation Mechanisms

The martensitic transformation in nitinol proceeds through coordinated atomic movements that preserve crystallographic relationships while enabling significant structural changes. This diffusionless transformation occurs through shear and shuffle mechanisms that maintain specific orientation relationships between parent and product phases.

Transformation Pathway and Crystallography

The B2 to B19′ transformation follows well-defined crystallographic pathways involving lattice correspondence and specific atomic displacement patterns. The transformation involves a combination of lattice distortion and atomic shuffling that accommodates the change from cubic to monoclinic symmetry. Theoretical and experimental studies have identified the precise atomic movements required for this structural transition.

The transformation can proceed through intermediate phases in certain compositions and processing conditions. The R-phase, characterized by rhombohedral distortion of the cubic austenite, may appear as an intermediate step during cooling before the final B19′ martensite formation. This two-step transformation pathway influences the overall transformation characteristics and functional properties.

Nucleation and Growth Processes

Martensitic transformation nucleation occurs at preferred sites within the austenite matrix, including grain boundaries, defects, and regions of stress concentration. The nucleation process involves the formation of embryonic martensite regions that grow rapidly once the critical size is exceeded. Growth proceeds through the advancement of coherent or semi-coherent interfaces between austenite and martensite phases.

The transformation exhibits autocatalytic characteristics, where the formation of martensite variants promotes further transformation through stress fields and crystallographic constraints. Self-accommodation mechanisms operate to minimize overall transformation strains through the formation of multiple martensite variants with specific orientation relationships.

Twinning in Crystal Structure

Twinning represents a fundamental deformation mechanism in nitinol that enables large recoverable strains and contributes to the shape memory effect. The twinned martensitic microstructure accommodates transformation strains and provides the structural basis for reversible deformation.

Twin Formation and Types

Martensitic twins in nitinol form naturally during the austenite-to-martensite transformation as a consequence of crystallographic constraints and stress accommodation requirements. The primary twinning systems include (100) compound twins that form along specific crystallographic planes. These twins exhibit mirror symmetry relationships with characteristic angles determined by the underlying crystal structure.

Twin formation occurs through coordinated atomic movements that preserve crystallographic continuity across twin boundaries while permitting significant shape changes. The twinning process involves shear deformation along specific crystallographic planes, creating regions of opposite crystallographic orientation.

Detwinning Mechanisms

Under applied stress, twinned martensite undergoes detwinning, where twin boundaries migrate to accommodate external loading. This detwinning process enables large recoverable strains without permanent crystallographic damage. The detwinning stress typically ranges from 10,000 to 20,000 pounds per square inch, significantly lower than the strength of individual martensite variants.

| Twinning Parameter | Value Range | Units |

|---|---|---|

| Twin Plane | (100) | Miller indices |

| Symmetry Angle | 5° | Degrees |

| Detwinning Stress | 10,000-20,000 | Pounds per square inch |

| Maximum Recoverable Strain | 8% | Percent |